2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
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Description
2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. The research revealed the impact of hydrogen bonding in the self-assembly processes of these complexes and their significant antioxidant activities. This implies a potential application in studying the antioxidant properties of similar acetamide derivatives in coordination chemistry (Chkirate et al., 2019).
Synthesis and Insecticidal Assessment
Fadda et al. (2017) utilized a related compound as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm. This indicates a potential application of similar compounds in the synthesis of bioactive heterocycles with insecticidal properties (Fadda et al., 2017).
Molecular Docking and Anticancer Applications
Sharma et al. (2018) conducted a study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through molecular docking analysis targeting the VEGFr receptor. This suggests the potential use of the compound in developing anticancer drugs through in silico modeling studies to predict interactions with specific cancer-related receptors (Sharma et al., 2018).
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)16-4-6-17(7-5-16)25-13-18(24)20-8-9-22-10-11-23-19(22)12-15(3)21-23/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFHUESNHSRKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)COC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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